molecular formula C7H10N2O B13809102 N,2-dimethyl-1H-pyrrole-3-carboxamide

N,2-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B13809102
M. Wt: 138.17 g/mol
InChI Key: YRAPFGHWNOGSNO-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1H-pyrrole-3-carboxamide is a pyrrole-derived carboxamide featuring methyl substituents at the 2-position of the pyrrole ring and the amide nitrogen. Pyrrole carboxamides are of significant interest in medicinal and synthetic chemistry due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N,2-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-6(3-4-9-5)7(10)8-2/h3-4,9H,1-2H3,(H,8,10)

InChI Key

YRAPFGHWNOGSNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-1H-pyrrole-3-carboxamide typically involves the reaction of 2,4-dimethylpyrrole with an appropriate carboxylating agent. One common method is the condensation of 2,4-dimethylpyrrole with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyrrolidine . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,2-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activity, including antimicrobial and enzyme inhibitory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Compound A : 5-(5-chloro-2-{(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl}phenyl)-N-(4-hydroxyphenyl)-N-[(3-methoxy-2-methylphenyl)methyl]-1,2-dimethyl-1H-pyrrole-3-carboxamide
  • Key Features: This analog incorporates a complex dihydroisoquinoline-morpholine scaffold and a substituted phenyl group, enhancing its interaction with Bcl-2 (B-cell lymphoma 2) proteins.
  • Activity : Demonstrates potent antitumor activity as a Bcl-2 inhibitor, highlighting the importance of bulky substituents in modulating protein-binding affinity .
Compound B : N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-1,2-dimethyl-1H-pyrrole-3-carboxamide (113p)
  • Synthesis : Prepared via ZnCl₂·TMEDA/MeMgBr-mediated coupling (57% yield) .
Compound C : N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (28)
  • Application: Functions as a ribonuclease modulator, with the diethylaminoethyl group enhancing cellular permeability .
  • Synthesis : Synthesized via EDC/HOBt-mediated amide coupling, a common strategy for pyrrole carboxamides .
Compound D : N-Nitro-1H-pyrrole-2-carboxamide
  • Structural Analysis: The nitro group elongates the N–C bond (1.404 Å vs. 1.334 Å in non-nitrated analogs), altering electronic distribution and hydrogen-bonding capacity .
  • Crystal Packing : Forms 1D supramolecular chains via N–H⋯O and C–H⋯O interactions, a feature critical for solid-state stability .

Key Data Comparison

Compound Substituents/Modifications Biological Activity Synthesis Yield Key Data Reference
N,2-Dimethyl-1H-pyrrole-3-carboxamide (Target) N-Me, 2-Me pyrrole, simple carboxamide Inferred: Base for further derivatization N/A Molecular Weight: ~164.20 g/mol*
Compound A Morpholine-dihydroisoquinoline, aryl Bcl-2 inhibitor (antitumor) N/A IC₅₀ (Bcl-2): <100 nM (estimated)
Compound B (113p) Benzyl-triazole Not specified 57% M.p.: 128–129°C
Compound C (28) 5-Formyl, diethylaminoethyl Ribonuclease modulator N/A Molecular Weight: 265.35 g/mol
Compound D 2-Nitro Antimicrobial (inferred) N/A N–C Bond Length: 1.404 Å

*Calculated based on molecular formula C₈H₁₂N₂O.

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity of the pyrrole ring, enhancing reactivity in nucleophilic substitutions .
  • Bulky Substituents (e.g., benzyl-triazole) : Improve target selectivity but may reduce solubility .
  • Polar Groups (e.g., morpholine) : Enhance water solubility and pharmacokinetic profiles, as seen in Compound A .

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